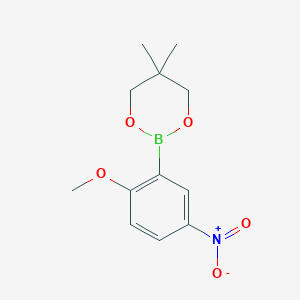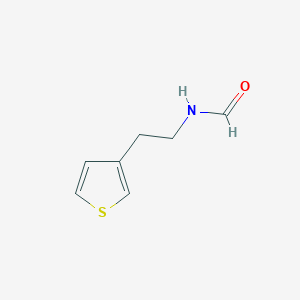![molecular formula C7H9N3OS B8681202 [6-(hydroxymethyl)pyridin-2-yl]thiourea](/img/structure/B8681202.png)
[6-(hydroxymethyl)pyridin-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(hydroxymethyl)pyridin-2-yl]thiourea is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 6-position and a thiourea group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(hydroxymethyl)pyridin-2-yl]thiourea typically involves the reaction of 6-hydroxymethylpyridine with thiourea under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. These methods aim to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
[6-(hydroxymethyl)pyridin-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The thiourea group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 6-Carboxypyridin-2-yl-thiourea.
Reduction: 6-Hydroxymethyl-pyridin-2-yl-thiol.
Substitution: Various substituted pyridin-2-yl-thiourea derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-(hydroxymethyl)pyridin-2-yl]thiourea is used as a ligand in the synthesis of metal complexes. These complexes can serve as catalysts in various organic reactions, including hydrogenation and polymerization.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [6-(hydroxymethyl)pyridin-2-yl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and thiourea groups can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: Similar structure but lacks the thiourea group.
6-Hydroxymethylpyridine-3-boronic acid: Contains a boronic acid group instead of thiourea.
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol: Contains a propanol group instead of thiourea.
Uniqueness
[6-(hydroxymethyl)pyridin-2-yl]thiourea is unique due to the presence of both hydroxymethyl and thiourea groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H9N3OS |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
[6-(hydroxymethyl)pyridin-2-yl]thiourea |
InChI |
InChI=1S/C7H9N3OS/c8-7(12)10-6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H3,8,9,10,12) |
InChI Key |
WBVSCEWIFWCMKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=S)N)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole](/img/structure/B8681135.png)




![10-(Thiophen-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B8681163.png)





